2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
Description
2-(4-Fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a synthetic acetamide derivative featuring a fluorinated phenyl ring and a 3-methyl-1,2-oxazole moiety linked via a propyl chain. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the oxazole moiety may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-11-9-14(20-18-11)3-2-8-17-15(19)10-12-4-6-13(16)7-5-12/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFJBCQYHFTZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps including cyclization and functional group transformations to afford the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as acting as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with 2-(3-Methoxyphenyl)-N-[3-(3-Methyl-1,2-Oxazol-5-yl)Propyl]Acetamide (BK43915)
Structural Differences :
- Substituent on phenyl ring : 4-Fluoro vs. 3-methoxy.
- Molecular formula : C16H19FN2O2 (target) vs. C16H20N2O3 (BK43915).
- Molecular weight : 290.34 g/mol (target) vs. 288.34 g/mol (BK43915).
Functional Implications :
- The 4-fluoro group in the target compound increases electronegativity and reduces steric hindrance compared to the bulkier 3-methoxy group in BK43913. This may enhance binding affinity to hydrophobic pockets in enzymes or receptors.
- The methoxy group in BK43915 could improve solubility due to its polar nature but may reduce blood-brain barrier penetration compared to the fluorinated analog .
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|---|
| Target Compound | 4-Fluoro | C16H19FN2O2 | 290.34 | CNS therapeutics |
| BK43915 (CAS 2034508-66-0) | 3-Methoxy | C16H20N2O3 | 288.34 | Solubility-driven drug design |
Comparison with Pharmacopeial Acetamide Derivatives
lists compounds (e.g., e, f, g, h) with complex backbones, such as diphenylhexane and benzyl-oxazinan groups. For example:
- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
- Compound h : Features a benzyl-oxazinan core.
Key Differences :
- Structural Complexity: The target compound has a simpler structure, lacking amino or hydroxy groups present in Pharmacopeial derivatives.
- Therapeutic Implications : Compounds like e and h are likely protease inhibitors (e.g., HIV-1 protease) due to their peptidomimetic backbones, whereas the target compound’s design suggests a focus on CNS or GPCR targets .
Table 2: Structural Complexity and Target Specificity
| Compound Type | Backbone Features | Likely Therapeutic Area |
|---|---|---|
| Target Compound | Fluorophenyl-oxazole | CNS disorders, Inflammation |
| Pharmacopeial Derivatives | Diphenylhexane, Benzyl-oxazinan | Antiviral, Enzyme inhibition |
Comparison with Perfluoroalkyl-Thio Acetamide Derivatives
highlights acetamide derivatives with perfluoroalkyl-thio chains (e.g., CAS 2738952-61-7).
Structural and Functional Contrasts :
Table 3: Industrial vs. Pharmaceutical Acetamide Derivatives
| Compound Type | Key Functional Groups | Primary Application |
|---|---|---|
| Target Compound | Fluorophenyl-oxazole | Drug development |
| Perfluoroalkyl Derivatives | Perfluoroalkyl-thio | Industrial surfactants |
Biological Activity
2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorinated phenyl group and an oxazole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole have demonstrated potent activity against various bacterial strains.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide | E. coli | 0.0195 |
| 2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide | C. albicans | 0.0048 |
These values indicate a strong inhibitory effect against the tested organisms, suggesting that the compound may be developed further as an antimicrobial agent .
The mechanism of action for compounds like 2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is often linked to their ability to disrupt cellular processes in bacteria and fungi. This disruption can occur through the inhibition of key metabolic pathways or through interference with cell wall synthesis.
Study on Antibacterial Properties
In a controlled study, 2-(4-fluorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide was tested against multiple strains of bacteria, including Gram-positive and Gram-negative species. The results indicated that the compound exhibited broad-spectrum antibacterial activity.
Key Findings:
- Effective against both E. coli and Staphylococcus aureus.
- Demonstrated lower MIC values compared to traditional antibiotics.
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Preliminary research suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
